An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its structural similarity to endogenous purines, which allows for potential interactions with various biological targets.[2] The presence of a bromine atom at the 6-position and two methyl groups at the 5- and 7-positions enhances its chemical reactivity and modulates its biological activity, making it a valuable building block for the development of novel therapeutics and complex chemical entities.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported and predicted data, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties: A Summary
A consolidated view of the key physicochemical properties of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is presented below. It is important to note that while some experimental data is available, many properties are predicted based on computational models. These predictions serve as valuable estimations but should be confirmed through empirical testing for any critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃ | EvitaChem[1] |
| Molecular Weight | 242.10 g/mol | Calculated |
| CAS Number | 92336-10-2 | EvitaChem[1] |
| Melting Point | ~150 °C (variable) | EvitaChem |
| Boiling Point | 398.5 ± 25.0 °C (Predicted) | ChemSrc |
| Water Solubility | 0.85 g/L at 25°C (Predicted) | Chemicalize |
| logP | 2.45 (Predicted) | Chemicalize |
| pKa (Most Basic) | 4.88 (Predicted) | Chemicalize |
| pKa (Most Acidic) | 11.07 (for the imidazole NH in 2-phenylimidazo[4,5-b]pyridine) | ACS Publications[3] |
Detailed Physicochemical Characteristics
Molecular Structure and Weight
The chemical structure of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine consists of a bicyclic heteroaromatic system. The IUPAC name is 6-bromo-5,7-dimethyl-1H-imidazo[4,5-b]pyridine. Based on its molecular formula, C₉H₈BrN₃, the calculated molecular weight is 242.10 g/mol .
Melting Point
The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. For 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a melting point of approximately 150°C has been reported, although this value is noted to have some variability. This variation could be attributed to differences in purity or crystalline form. For regulatory purposes, the melting point should be determined using a standardized method, such as those outlined in OECD Guideline 102.[4][5][6][7]
Boiling Point
Due to its relatively high molecular weight and aromatic nature, 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is expected to have a high boiling point. A predicted value is approximately 398.5 ± 25.0 °C at standard pressure. Experimental determination of the boiling point for such compounds can be challenging as they may decompose at elevated temperatures. OECD Guideline 103 provides several methods for boiling point determination, including ebulliometer, dynamic, and distillation methods, as well as thermal analysis techniques like Differential Scanning Calorimetry (DSC).[8][9][10]
Solubility
The solubility of a compound in various solvents is a crucial factor in its formulation and biological activity. The predicted water solubility of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is 0.85 g/L at 25°C, indicating it is slightly soluble in water. The fused heterocyclic structure contributes to its relatively low aqueous solubility, while the nitrogen atoms can participate in hydrogen bonding, which enhances it to some extent. The OECD Guideline 105 outlines the flask method and column elution method for determining water solubility.[11][12][13][14]
Acidity and Basicity (pKa)
The imidazo[4,5-b]pyridine scaffold possesses both acidic and basic centers. The pyridine nitrogen is basic, while the imidazole N-H is weakly acidic. The predicted pKa for the most basic center (the pyridine nitrogen) is 4.88. For a related compound, 2-phenylimidazo[4,5-b]pyridine, the pKa of the imidazole NH has been reported as 11.07.[3] These values are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The potentiometric titration method, as described in OECD Guideline 112, is a standard approach for the experimental determination of pKa values.[15][16][17][18][19]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. The predicted logP value for 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is 2.45. This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability. The "shake-flask" method is the traditional and most reliable method for experimentally determining logP, as detailed in OECD Guideline 107. An alternative, faster method utilizing high-performance liquid chromatography (HPLC) is described in OECD Guideline 117.[20][21][22][23]
Spectral Data
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¹H-NMR: Signals corresponding to the aromatic protons on the pyridine and imidazole rings, as well as singlets for the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine and the fused ring system.
-
¹³C-NMR: Resonances for the nine carbon atoms, with distinct chemical shifts for the carbons in the aromatic rings and the methyl groups.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching (from the imidazole ring), C-H stretching (aromatic and methyl), C=N and C=C stretching (from the aromatic rings), and C-Br stretching.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight (242.10 for the monoisotopic mass), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Stability
The chemical reactivity of 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is influenced by its fused heterocyclic structure and substituents.
-
Substitution Reactions: The bromine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols.[1]
-
Oxidation and Reduction: The pyridine nitrogen can be oxidized to form an N-oxide. The heterocyclic system can also undergo reduction under appropriate conditions.[1]
-
Alkylation and Acylation: The nitrogen atoms in the imidazole ring are nucleophilic and can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.[1]
-
Stability: Imidazo[4,5-b]pyridine derivatives are generally stable under normal conditions. However, they can be sensitive to strong oxidizing agents and may undergo degradation at high temperatures. Stability studies, such as those employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are recommended to determine the compound's thermal stability.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties, based on internationally recognized OECD guidelines.
Melting Point Determination (OECD Guideline 102)
This protocol describes the capillary method for determining the melting point.
-
Sample Preparation: The substance is finely powdered and dried. It is then packed into a capillary tube, fused at one end, to a height of approximately 3 mm.
-
Apparatus: A melting point apparatus with a heated block or bath and a calibrated thermometer or temperature sensor.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a rate of approximately 3 °C/min.
-
When the temperature is about 10 °C below the expected melting point, the heating rate is reduced to about 1 °C/min.
-
The temperature at which the first signs of melting are observed and the temperature at which the substance is completely molten are recorded as the melting range.
-
Causality and Self-Validation: The slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading. The sharpness of the melting range is an indicator of purity; a broad melting range suggests the presence of impurities. The use of certified reference standards for calibration ensures the accuracy and traceability of the measurement.
}
Caption: Workflow for Melting Point Determination.Water Solubility Determination (Flask Method - OECD Guideline 105)
This method is suitable for compounds with a solubility greater than 10⁻² g/L.
-
Preparation of Saturated Solution: An excess amount of the solid substance is added to a flask containing purified water.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Causality and Self-Validation: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium. The analytical method used for concentration determination must be validated for linearity, accuracy, and precision to ensure reliable results.
}
Caption: Workflow for Water Solubility Determination.pKa Determination (Potentiometric Titration - OECD Guideline 112)
This method determines the pKa by titrating a solution of the compound with a strong acid or base.
-
Sample Preparation: A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.
Causality and Self-Validation: The use of a calibrated pH meter is essential for accurate pH measurements. The titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent interference from dissolved carbon dioxide. The accuracy of the determined pKa value is dependent on the accurate determination of the equivalence point.
}
Caption: Workflow for pKa Determination.logP Determination (Shake-Flask Method - OECD Guideline 107)
This is the "gold standard" method for determining the octanol-water partition coefficient.
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the substance is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are carefully separated.
-
Analysis: The concentration of the substance in each phase is determined by a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality and Self-Validation: Pre-saturation of the solvents is critical to ensure that the volumes of the two phases do not change during the experiment. The choice of the initial phase for dissolving the substance depends on its expected solubility to ensure accurate concentration measurements. The experiment should be performed in triplicate to ensure the reproducibility of the results.
}
Caption: Workflow for logP Determination.References
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OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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Biu, A. A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. [Link]
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Smaïli, H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
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Wang, T., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(13), 4949-4963. [Link]
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